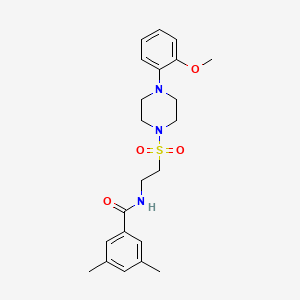

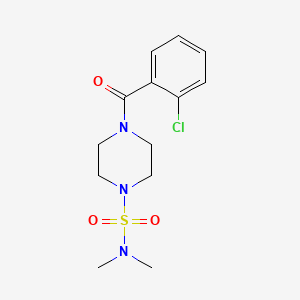

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide” is a compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors , which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a methoxyphenyl group and a sulfonyl group. The compound also contains an ethyl group and a dimethylbenzamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, ring opening, and intermolecular cycloaddition . These reactions are typically carried out under controlled conditions to ensure the correct formation of the compound .科学的研究の応用

Radiolabeled Antagonists for PET Imaging

Nuclear Medicine and Biology discusses the use of [18F]p-MPPF, a compound structurally related to "N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide," as a radiolabeled antagonist for studying 5-HT1A receptors using positron emission tomography (PET). This research includes the compound's chemistry, radiochemistry, animal data (including rats, cats, and monkeys) with autoradiography and PET, as well as human data with PET, toxicity, and metabolism.

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

The Journal of Medicinal Chemistry details the discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines, including analogues that significantly inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This research led to the development of compounds more potent than their predecessors, highlighting the potential of such chemical structures in pharmacological interventions.

Dopamine D3 Receptor Ligands

A study in the Journal of Medicinal Chemistry explored the structural modifications of benzamide PB12 to improve affinity for the dopamine D3 receptor, identifying several high-affinity ligands. This work has implications for the development of PET imaging agents and potential therapeutic applications in neuropsychiatric disorders.

5-HT4 Receptor Agonists for Gastrointestinal Motility

Research in Bioorganic & Medicinal Chemistry focuses on the synthesis and evaluation of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, offering a novel approach to treating gastrointestinal motility disorders.

Antidepressant Metabolism Study

An article in Drug Metabolism and Disposition examines the oxidative metabolism of Lu AA21004, a novel antidepressant. This study identifies the cytochrome P450 enzymes involved in metabolizing the compound to various metabolites, contributing to the understanding of its pharmacokinetics and potential interactions.

作用機序

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound’s affinity for α1-AR ranges from 22 nM to 250 nM .

Biochemical Pathways

The compound’s interaction with α1-AR affects the cholinergic neurotransmission pathway. This pathway is associated with Alzheimer’s disease and has spurred the development of numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in significant alterations in the short-term memory and anxiety levels in rats treated with aluminium chloride (AlCl3), which was further improved after treatment with the compound . The compound also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in Water maze test and in lowering AChE activity .

将来の方向性

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTQNUAKXGITIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)

![N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2992376.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)

![(2S,3R,4R,5S,6R)-2-[[(2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3R,6R,8S,10S,12S,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)